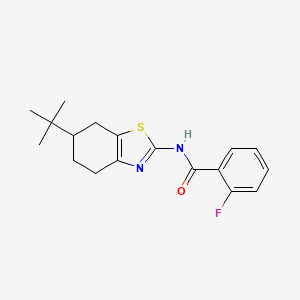
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C₁₂H₂₀N₂S and a molecular weight of approximately 224.37 g/mol.
- It contains a thiazole ring and a secondary aromatic amide group.
- The tert-butyl group at position 6 of the benzothiazole ring contributes to its steric hindrance and stability .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 2-fluorobenzoyl chloride with (6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using organic solvents such as dichloromethane or tetrahydrofuran.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block in organic synthesis.
Biology and Medicine: Its biological activity and potential as a drug lead are areas of interest. Further studies are needed to explore its pharmacological properties.
Industry: Limited information exists on industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. understanding its interactions with biological targets and pathways is crucial for further exploration.
Comparison with Similar Compounds
Similar Compounds: Other benzothiazole derivatives share structural features, but this compound’s tert-butyl substitution and fluorine atom make it unique.
Uniqueness: Its combination of functional groups sets it apart from related compounds.
Properties
Molecular Formula |
C18H21FN2OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H21FN2OS/c1-18(2,3)11-8-9-14-15(10-11)23-17(20-14)21-16(22)12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,20,21,22) |
InChI Key |
QSKJSDBKKUEVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















